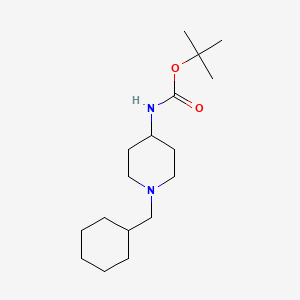

tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate

Overview

Description

“tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C17H32N2O2 . It is also known as Carbamic acid, [1-(cyclohexylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate” consists of 17 carbon atoms, 32 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 296.448 Da and the monoisotopic mass is 296.246368 Da .Scientific Research Applications

Antibacterial Properties

The alarming rise in bacterial resistance to existing antibiotics necessitates the development of novel antimicrobial agents. EGB33914 has demonstrated potent antibacterial activity against Gram-positive bacteria, including drug-resistant strains such as Staphylococcus aureus (MRSA and VISA) and Enterococcus faecium (VREfm). Notably, it performs comparably to last-resort antibiotics like vancomycin and linezolid. Its selectivity over mammalian cells and lack of hemolytic properties make it a promising candidate for antibacterial drug development .

Anti-Biofilm Activity

EGB33914: also exhibits strong anti-biofilm properties. It effectively targets biofilm-forming S. aureus and Staphylococcus epidermidis, including linezolid-resistant strains. Biofilms contribute to antibiotic resistance, making compounds like EGB33914 valuable in combating persistent infections .

Mechanism of Action

The antibacterial action of EGB33914 involves depolarization of the bacterial cytoplasmic membrane. This disruption of the membrane potential contributes to its bactericidal effect. Understanding this mechanism aids in designing more effective antibacterial agents .

Precursor to Biologically Active Natural Products

EGB33914: serves as a potential precursor to biologically active natural products. For instance, it can be a stepping stone in the synthesis of compounds like Indiacen A and Indiacen B. These natural products may have therapeutic applications, and EGB33914 plays a crucial role in their preparation .

Synthetic Chemistry and Drug Development

Researchers utilize EGB33914 in synthetic chemistry studies due to its straightforward synthesis from commercially available starting materials. Its unique structure makes it an interesting target for further modifications, potentially leading to new drug candidates .

Pharmaceutical Testing and Reference Standards

As a high-quality reference standard, EGB33914 is essential for accurate results in pharmaceutical testing. Researchers rely on it to validate assays, calibrate instruments, and ensure consistency in drug-related studies .

Mechanism of Action

Target of Action

It has been found to show strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria .

Mode of Action

The compound induces depolarization of the bacterial cytoplasmic membrane . This suggests a dissipation of the bacterial membrane potential as its mechanism of antibacterial action .

Biochemical Pathways

The depolarization of the bacterial cytoplasmic membrane indicates that it may disrupt the normal functioning of the bacterial cell, leading to its death .

Result of Action

The compound shows strong bactericidal properties against susceptible and drug-resistant Gram-positive bacteria . It is also potent against biofilm-forming S. aureus and Staphylococcus epidermidis .

properties

IUPAC Name |

tert-butyl N-[1-(cyclohexylmethyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)18-15-9-11-19(12-10-15)13-14-7-5-4-6-8-14/h14-15H,4-13H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWXIYAIJMVPSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B3154506.png)

![tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B3154533.png)

![4-(2H-1,3-Benzodioxol-5-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3154575.png)

![{[5-Chloro-4'-(ethylsulfonyl)biphenyl-2-yl]oxy}acetic acid](/img/structure/B3154576.png)

![(S)-2-(1-(3-ethyl-7-((pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-5-yl)piperidin-2-yl)ethanol](/img/structure/B3154589.png)

![3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide](/img/structure/B3154596.png)